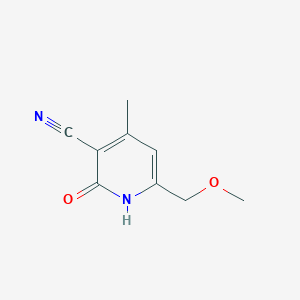![molecular formula C25H20N2O2 B15014078 (11Z)-11-(3,4-dimethoxybenzylidene)-2-methyl-11H-indeno[1,2-b]quinoxaline](/img/structure/B15014078.png)
(11Z)-11-(3,4-dimethoxybenzylidene)-2-methyl-11H-indeno[1,2-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(11Z)-11-(3,4-dimethoxybenzylidene)-2-methyl-11H-indeno[1,2-b]quinoxaline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core fused with an indene ring, and a dimethoxybenzylidene substituent, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (11Z)-11-(3,4-dimethoxybenzylidene)-2-methyl-11H-indeno[1,2-b]quinoxaline typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-methylindeno[1,2-b]quinoxaline under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(11Z)-11-(3,4-dimethoxybenzylidene)-2-methyl-11H-indeno[1,2-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the benzylidene double bond.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where reagents like bromine or nitric acid introduce halogen or nitro groups, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Hydrogenated indenoquinoxaline derivatives.
Substitution: Halogenated or nitrated indenoquinoxaline derivatives.
Aplicaciones Científicas De Investigación
(11Z)-11-(3,4-dimethoxybenzylidene)-2-methyl-11H-indeno[1,2-b]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (11Z)-11-(3,4-dimethoxybenzylidene)-2-methyl-11H-indeno[1,2-b]quinoxaline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, potentially inhibiting or activating their function. In materials science, its electronic properties enable it to participate in charge transfer processes, making it useful in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
(11Z)-11-(3,4-dimethoxybenzylidene)-2-methyl-11H-indeno[1,2-b]quinoxaline: shares similarities with other indenoquinoxaline derivatives and benzylidene-substituted compounds.
Indeno[1,2-b]quinoxaline: A core structure found in various compounds with diverse applications.
3,4-Dimethoxybenzylidene derivatives: Compounds with similar substituents that exhibit comparable chemical reactivity and biological activity.
Uniqueness
- The unique combination of the indenoquinoxaline core and the dimethoxybenzylidene substituent in this compound provides distinct electronic and steric properties, making it a valuable compound for specific research applications.
Propiedades
Fórmula molecular |
C25H20N2O2 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(11Z)-11-[(3,4-dimethoxyphenyl)methylidene]-2-methylindeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C25H20N2O2/c1-15-8-10-17-18(12-15)19(13-16-9-11-22(28-2)23(14-16)29-3)25-24(17)26-20-6-4-5-7-21(20)27-25/h4-14H,1-3H3/b19-13- |
Clave InChI |
ZLXRGTFCSLIZRY-UYRXBGFRSA-N |
SMILES isomérico |
CC1=CC\2=C(C=C1)C3=NC4=CC=CC=C4N=C3/C2=C\C5=CC(=C(C=C5)OC)OC |
SMILES canónico |
CC1=CC2=C(C=C1)C3=NC4=CC=CC=C4N=C3C2=CC5=CC(=C(C=C5)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-4-nitroaniline](/img/structure/B15013997.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2,6-dibromo-4-methylphenoxy)acetohydrazide](/img/no-structure.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methylbenzenesulfonate)](/img/structure/B15014026.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15014027.png)
![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15014030.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15014032.png)

![2,4-dichloro-6-[(E)-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15014065.png)
![N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15014067.png)
![2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B15014069.png)
